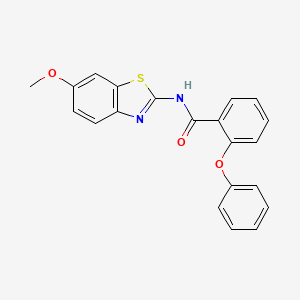

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazoles are heterocyclic compounds with a wide range of biological activities . The 6-methoxy-1,3-benzothiazol-2-yl group is a derivative of benzothiazole, where a methoxy group is attached at the 6th position . Phenoxybenzamide is a type of benzamide in which the amide nitrogen is attached to a phenyl ring via an oxygen atom .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the InChI code provided in the search results can be used to generate a 3D structure .Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, the presence of the benzothiazole ring and the phenoxybenzamide group may influence the compound’s solubility, melting point, and other properties .Aplicaciones Científicas De Investigación

Anticancer Properties

The benzothiazole nucleus has been extensively studied for its anticancer potential. In the case of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, researchers have explored its effects on breast cancer cell lines. Compound 3h, a benzothiazole-phthalimide hybrid, demonstrated significant anticancer activity. It effectively damaged nuclear DNA, induced apoptosis in metastatic MDA-MB-231 cells, and inhibited cellular migration .

Antimicrobial Activity

Given the documented antimicrobial properties of both benzothiazoles and phthalimides, investigations have focused on the compound’s effects against bacteria and fungi. Compound 3h exhibited potent antimicrobial activity against gram-positive and gram-negative bacterial strains (including ESKAPE pathogens) and Candida species. Its MIC values ranged from 16 to 32 µg/mL .

DNA Binding and Sensing Applications

The Schiff base derived from N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has been studied for its DNA binding properties. Further exploration could reveal its potential as a colorimetric sensor for specific anions .

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. While specific safety data for “N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide” is not available, handling guidelines for similar compounds can be found in their respective Material Safety Data Sheets (MSDS) .

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-25-15-11-12-17-19(13-15)27-21(22-17)23-20(24)16-9-5-6-10-18(16)26-14-7-3-2-4-8-14/h2-13H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCBCKMJYRJOSAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-3-methoxybenzamide](/img/structure/B2435397.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2435398.png)

![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2435412.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)

![8-(furan-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2435417.png)